2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C19H14N4O5S and its molecular weight is 410.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Hybrids in Biological Activities
Sulfonamides are a crucial class of compounds with a wide range of pharmacological activities. They have been identified as having antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of the sulfonamide group allows for the development of various hybrid compounds when combined with other organic compounds. Recent research has focused on two-component sulfonamide hybrids incorporating coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine. These hybrids have shown promise in enhancing biological activity and targeting a range of therapeutic applications (Ghomashi et al., 2022).
Multicomponent Sulfonamide Hybrids
Further developments in sulfonamide-based hybrids have led to multicomponent hybrids, which incorporate more than one biologically active heterocycle. These novel formulations aim to increase effectiveness across a broad spectrum of therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, antitubercular, antiviral, antidiabetic, antiproliferative, carbonic anhydrase inhibitor, antimalarial, anticancer, and other medicinal agents. The advancements in this area highlight the potential of sulfonamide hybrids in developing more effective and targeted therapeutic agents (Massah et al., 2022).
Specific Applications in Drug Development
One particular area of focus has been the optimization of phenyl quinazoline series for the potential treatment of atrial fibrillation. This optimization process led to the development of compounds with reduced brain penetration while maintaining efficacy. These developments underscore the importance of sulfonamide hybrids in addressing specific medical conditions by fine-tuning molecular properties for desired therapeutic outcomes (Gunaga et al., 2017).
Properties
IUPAC Name |
2,4-dioxo-N-(4-pyridin-4-yloxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-18-16-11-15(5-6-17(16)21-19(25)22-18)29(26,27)23-12-1-3-13(4-2-12)28-14-7-9-20-10-8-14/h1-4,7-10,15-17,23H,5-6,11H2,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUSTIFJTSOQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=NC=C4)C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.